5-bromo-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
5-Bromo-7-Fluoro-1,2,3,4-Tetrahydroquinolin-2-One is a heterocyclic organic compound with the molecular formula C9H7BrFNO. It is a derivative of quinoline, featuring both bromine and fluorine substituents on the quinoline ring.
Preparation Methods
The synthesis of 5-Bromo-7-Fluoro-1,2,3,4-Tetrahydroquinolin-2-One can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-bromo-2-fluoroaniline with ethyl acetoacetate in the presence of a base can lead to the formation of the desired quinoline derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Bromo-7-Fluoro-1,2,3,4-Tetrahydroquinolin-2-One undergoes several types of chemical reactions:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
5-Bromo-7-Fluoro-1,2,3,4-Tetrahydroquinolin-2-One has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Bromo-7-Fluoro-1,2,3,4-Tetrahydroquinolin-2-One involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use, such as its role in medicinal chemistry or biological studies. Generally, it may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-7-Fluoro-1,2,3,4-Tetrahydroquinolin-2-One include:
- 6-Amino-7-Fluoro-1,2,3,4-Tetrahydroquinolin-2-One
- 6-Bromo-7-Methoxy-1,2,3,4-Tetrahydroquinolin-2-One
- 6-Bromo-7-Ethoxy-1,2,3,4-Tetrahydroquinolin-2-One
- 6-Fluoro-1,2,3,4-Tetrahydroquinoxalin-2-One [6][6]
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents, which can impart distinct reactivity and potential biological activity.
Properties
CAS No. |
2167892-87-5 |
---|---|
Molecular Formula |
C9H7BrFNO |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
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